molecular formula C11H11BrN4OS B2562502 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2202200-69-7

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2562502
CAS No.: 2202200-69-7
M. Wt: 327.2
InChI Key: CXYTVUZFRCRONE-UHFFFAOYSA-N
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Description

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11BrN4OS and its molecular weight is 327.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Pharmacological Potential

The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole, along with its analogs, represents a class of heterocyclic compounds that have garnered attention for their diverse synthetic applications and pharmacological potential. The ability to synthesize such compounds efficiently is crucial for exploring their potential in various scientific research areas.

  • Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques for nitrogen and sulfur-containing heterocyclic compounds showcases an efficient pathway to prepare azetidinones and thiazolidinones, pharmacologically active compounds with notable antibacterial and antifungal properties (Mistry & Desai, 2006). This technique emphasizes rapid synthesis, which is beneficial for the development of new drugs and materials.

  • Oxazolidinone Antibacterial Agents : The discovery of 1,2,3-triazole derivatives as novel oxazolidinone antibacterial agents highlights the compound's relevance in improving safety profiles against monoamine oxidase A. This finding is crucial for developing antibiotics with fewer side effects, showcasing the compound's potential in medicinal chemistry (Reck et al., 2005).

  • Chemistry and Applications of 1,2,3-Triazoles : The chemistry of 1,2,3-triazoles, including their synthesis, reactions, and applications as light stabilizers, optical brightening agents, and precursors for potential carcinostatic agents, underscores the versatility of this compound class in chemical research and development (Gilchrist & Gymer, 1974).

  • Anticancer and Antimicrobial Activities : The synthesis and evaluation of triazole derivatives for anticancer and antimicrobial activities demonstrate the compound's potential in addressing significant health issues. Notably, certain triazole derivatives have shown potent activity against cancer cells and microbial strains, highlighting the importance of this compound in therapeutic applications (Dong & Wu, 2018).

  • Inhibition of Acidic Corrosion : The synthesis of triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels illustrates the compound's application in industrial chemistry, offering solutions to material degradation problems (Negrón-Silva et al., 2013).

Mechanism of Action

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c12-9-3-10(18-7-9)11(17)15-4-8(5-15)6-16-2-1-13-14-16/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYTVUZFRCRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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